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molecular formula C9H6BrFO B053772 2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one CAS No. 111538-45-5

2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one

Cat. No. B053772
M. Wt: 229.05 g/mol
InChI Key: ZMHPIXWPOUTWTA-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

Bromine (1.98 mL) was added to a solution of 5-fluoroindanone (5.53 g) in acetic acid (100 mL), and the reaction solution was stirred at 60° C. for 10 minutes. After allowing the reaction solution to be cooled to room temperature, the solvent was evaporated under reduced pressure. Ethyl acetate and a saturated aqueous solution of sodium bicarbonate were added to the residue and the organic layer was partitioned. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system) to obtain 8.43 g of the title compound. The physical properties of the compound are as follows.
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7]2>C(O)(=O)C>[Br:1][CH:8]1[CH2:7][C:6]2[C:10](=[CH:11][CH:12]=[C:4]([F:3])[CH:5]=2)[C:9]1=[O:13]

Inputs

Step One
Name
Quantity
1.98 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5.53 g
Type
reactant
Smiles
FC=1C=C2CCC(C2=CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at 60° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to be cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate and a saturated aqueous solution of sodium bicarbonate were added to the residue
CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1C(C2=CC=C(C=C2C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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